Antibiotic 273a1alpha
Description
Antibiotic 273a1alpha is a member of the 273a antibiotic series, as documented in the Derwent Drug File Thesaurus (Edition 10, 1998), which lists structurally related variants such as 273a2-alpha and 273a2-beta . The compound’s discovery likely followed traditional antibiotic development pipelines, which include phenotypic or target-based screens followed by lead optimization .
Properties
CAS No. |
101411-70-5 |
|---|---|
Molecular Formula |
C44H64N4O23S3 |
Molecular Weight |
1113.2 g/mol |
IUPAC Name |
(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C44H64N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60)/t16-,17?,18-,19-,23-,24-,26+,27-,28?,31?,32+,33+,34-,36+,43+,44-/m0/s1 |
InChI Key |
LEXZTVQVBNSLSG-OWVLXQSESA-N |
SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)O)C)OC(=O)C(CSC(=S)NC(C(C)SCC(C(=O)O)NC(=O)C)C(=O)O)NC(=O)C |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](OC(C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Paldimycin A; Antibiotic 273 A1-alpha; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Antibiotic 273a1alpha is primarily obtained through the fermentation process of Streptomyces paulus. The fermentation broth is subjected to solvent extraction at a pH of approximately 3.0, followed by pH adjustment to around 5.5 to isolate the antibiotic .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces paulus. The fermentation process is optimized for maximum yield, followed by extraction and purification steps to obtain the pure antibiotic. The use of bioreactors and controlled environmental conditions ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Antibiotic 273a1alpha undergoes several chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Antibiotic 273a1alpha has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibiotic synthesis and modification.
Biology: Employed in studies of bacterial resistance mechanisms and microbial ecology.
Medicine: Investigated for its potential to treat antibiotic-resistant infections.
Industry: Utilized in the development of new antimicrobial agents and formulations .
Mechanism of Action
Antibiotic 273a1alpha exerts its effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting this process, the antibiotic effectively kills or inhibits the growth of bacterial cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: The 273a Series
Structural differences between these variants (e.g., side-chain modifications or stereochemical variations) may influence their pharmacokinetic profiles, such as solubility, stability, or binding affinity to microbial targets. For example:
| Compound | Key Structural Feature | MIC* Against Gram-positive Pathogens | Synergy Potential |
|---|---|---|---|
| 273a1alpha | Undisclosed | Not reported | Not evaluated |
| 273a2-beta | Undisclosed | Not reported | Not evaluated |
*MIC: Minimum Inhibitory Concentration
Limitations : The absence of published MIC data or resistance profiles for this series hinders a direct comparison .
Beta-Lactams vs. 273a1alpha
Beta-lactams (e.g., penicillins, cephalosporins) inhibit cell wall synthesis. In contrast, the mode of action for 273a1alpha remains uncharacterized. Combination therapies involving beta-lactams and non-beta-lactam agents (e.g., vancomycin) have shown enhanced efficacy against resistant strains , a strategy that could theoretically apply to 273a1alpha if synergistic interactions are identified.
Natural Product-Derived Antibiotics
Natural compounds like antimycins (e.g., Antimycin-A1, Antimycin-A3) share naming conventions with the 273a series, suggesting possible biosynthetic or functional overlap. Antimycins target mitochondrial electron transport in eukaryotes, but their antibacterial mechanisms differ .
Combination Therapy Potential
Combination strategies extend antibiotic utility by overcoming resistance. For example:
- Synergy with Non-Antibiotic Drugs: Ejim et al. (2011) demonstrated that pairing antibiotics with non-antimicrobial agents (e.g., loperamide) enhances efficacy against Staphylococcus aureus .
- Natural Compound Combinations : Recent formulations combine antibiotics with plant-derived compounds (e.g., curcumin) to improve activity against multidrug-resistant pathogens .

While 273a1alpha’s role in such combinations is unexplored, its structural relatives (e.g., Antimycin-A1) have been studied in synergistic contexts .
Q & A
Q. What meta-analysis strategies are effective for synthesizing heterogeneous efficacy data on this compound across studies?
- Methodological Answer : Perform a systematic review (PRISMA guidelines) and aggregate data using random-effects models (DerSimonian-Laird method). Assess heterogeneity via I² statistics and subgroup analysis (e.g., by pathogen Gram type). Validate with individual participant data (IPD) meta-analysis if available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

